molecular formula C7H14N2O2 B1489288 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide CAS No. 1613238-80-4

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

Cat. No. B1489288
M. Wt: 158.2 g/mol
InChI Key: HVZUVBAZMQRYFI-UHFFFAOYSA-N
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Description

The compound “2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide” is a derivative of oxetane with an amine and an acetamide group. Oxetanes are four-membered cyclic ethers that are used in various fields, including medicinal chemistry .

Scientific Research Applications

Novel FLAP Inhibitor Synthesis

2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, demonstrates significant pharmacokinetics properties. Its synthesis involves a key chiral intermediate, leading to a highly efficient production process with excellent yield and isotopic enrichment, highlighting its potential in drug discovery and pharmacology (Latli et al., 2015).

Advancements in 3-Aminooxetane Synthesis

The development of structurally diverse 3-aminooxetanes is facilitated by the reactivity of oxetan-3-tert-butylsulfinimine and corresponding sulfinylaziridine. This approach signifies the oxetane ring's utility as a bioisostere, offering a convenient pathway for the preparation of 3-aminooxetanes, which are valuable in medicinal chemistry for their bioisosteric properties with the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).

Potential in Heterocycle Synthesis

The synthesis of dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates, through a process involving N,N-dimethylacetamide dimethyl acetal (DMADMA), presents a novel method for generating polysubstituted butadienes. These compounds serve as potential intermediates for the metal-free preparation of various five- and six-membered heterocycles, demonstrating the chemical's versatility in organic synthesis and the potential for discovering new therapeutic agents (Šinkovec et al., 2016).

Exploration in Organic Fillers and Biopolymer Enhancement

The reaction of 5-aminouracil with ethyl cyanoacetate under microwave irradiation, followed by the reactivity with DMF-DMA, yields compounds with significant potential as organic fillers for bagasse cellulose fibers. This study not only advances the synthesis of novel organic materials but also contributes to the development of biopolymers with enhanced mechanical properties and biological evaluation, showcasing the compound's utility in materials science (Fahim & Abu-El Magd, 2021).

Role in Complexation Studies with Metal Ions

Research into the complexation of Nd(3+) ions with amine-functionalized ligands, including variations of N,N-dimethylacetamide, reveals the ability of these ligands to act as tridentate agents, forming strong complexes with metal ions. This insight is valuable for the field of coordination chemistry, particularly in the design of new materials and catalysts with specific metal ion affinities (Dau et al., 2016).

properties

IUPAC Name

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUVBAZMQRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

CAS RN

1613238-80-4
Record name 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a microwave tube was added ethyl 2-(3-aminooxetan-3-yl)acetate (CAN 1207175-54-9, 470 mg, 2.95 mmol). Toluene (7.0 ml) and 40%-dimethylamine solution in water (8.9 g, 10.0 ml, 79.0 mmol) were added. The tube was sealed and the reaction mixture was stirred vigorously at room temperature for 7 days. The reaction mixture was concentrated in vacuo and azeotroped several times with 30 mL toluene. The crude solid was dried under high vacuum at 40° C. for 3 hours to yield the title compound (405 mg, 87%). MS (ESI, m/z): 159.1 (M+H+).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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